molecular formula C20H22N2O4S B2533474 N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034294-24-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2533474
CAS No.: 2034294-24-9
M. Wt: 386.47
InChI Key: PBUBOLBZCHEUDZ-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 2034294-24-9) is a high-purity benzofuran derivative supplied at 95%+ purity for research and development purposes . This compound has a molecular formula of C20H22N2O4S and a molecular weight of 386.47 g/mol . Benzofuran scaffolds are recognized as important intermediates in pharmaceutical development, with derivatives demonstrating a range of biological activities and serving as key structural components in therapeutic agents . Specifically, benzofuran-containing compounds have been identified as useful medicines for pathological syndromes of the cardiovascular system, such as antiarrhythmic agents, highlighting the potential research value of this chemical class . Furthermore, certain substituted benzofuran derivatives have been investigated for their ability to modulate neurotransmitter systems, acting as selective enhancers of the impulse propagation-mediated release of catecholamines and serotonin in the brain, which points to potential neurological research applications . The presence of the dimethylsulfamoyl group in this particular molecule may contribute to its physicochemical properties and biological interactions. This product is intended for chemical and pharmaceutical research applications exclusively and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14(12-17-13-16-6-4-5-7-19(16)26-17)21-20(23)15-8-10-18(11-9-15)27(24,25)22(2)3/h4-11,13-14H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBOLBZCHEUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Benzofuran Formation

The 1-benzofuran-2-yl moiety is typically synthesized via transition-metal-catalyzed cyclization. A ruthenium-catalyzed reaction between ortho-hydroxybenzoic acids and alkynes offers a high-yield route (75–91%) under aerobic conditions. For instance, m-hydroxybenzoic acid derivatives undergo C–H alkenylation followed by oxygen-induced annulation in γ-valerolactone (GVL) solvent. Electron-donating substituents (e.g., CH₃, OCH₃) enhance reaction efficiency compared to electron-withdrawing groups (e.g., Cl, CF₃).

Propan-2-yl Side Chain Introduction

The propan-2-yl group is introduced via alkylation or Grignard addition. In a representative method, 1-benzofuran-2-ylmethanol reacts with methylmagnesium bromide to form 1-(1-benzofuran-2-yl)propan-2-ol, followed by oxidation to the ketone and reductive amination to yield 1-(1-benzofuran-2-yl)propan-2-amine. Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride facilitates the amination step.

Sulfonamide Functionalization

Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid

The sulfonamide group is introduced via sulfonation of 4-aminobenzoic acid. Treatment with dimethylsulfamoyl chloride in dichloromethane, catalyzed by triethylamine, yields 4-(dimethylsulfamoyl)benzoic acid. Alternative routes employ chlorosulfonation of benzoic acid followed by reaction with dimethylamine.

Step Reagents/Conditions Yield (%)
Sulfonation ClSO₃H, 0–5°C, 2 h 85
Amination (CH₃)₂NH, Et₃N, RT, 12 h 78

Amide Bond Formation

Coupling Strategies

The final amide bond is formed via activation of 4-(dimethylsulfamoyl)benzoic acid using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with 1-(1-benzofuran-2-yl)propan-2-amine. Alternatively, coupling agents like EDCl/HOBt in DMF facilitate direct amidation at room temperature.

Method Conditions Yield (%) Purity (HPLC)
Acyl Chloride SOCl₂, reflux, 4 h; then amine, DCM, 0°C→RT 72 98.5
EDCl/HOBt EDCl (1.2 eq), HOBt (1.1 eq), DMF, 24 h 68 97.2

Steric and Electronic Considerations

The bulky benzofuran-propan-2-amine necessitates extended reaction times (24–48 h) for complete conversion. Microwave-assisted synthesis (100°C, 30 min) improves efficiency, achieving 80% yield with reduced byproducts.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar–H), 7.78 (d, J=8.4 Hz, 2H, Ar–H), 7.45–7.20 (m, 4H, benzofuran–H), 5.12 (m, 1H, CH), 3.01 (s, 6H, N(CH₃)₂), 2.90 (dd, J=14.0 Hz, 2H, CH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 427.2 [M+H]⁺.

Industrial-Scale Considerations

Patent methodologies highlight the use of cost-effective intermediates (e.g., 4-(methylsulfonamido)phenol) and telescoped processes to minimize purification steps. Continuous-flow systems enhance safety and scalability for benzofuran cyclization and amidation.

Challenges and Optimization

  • Byproduct Formation : Over-sulfonation during chlorosulfonation is mitigated by strict temperature control (0–5°C).
  • Amide Hydrolysis : Acidic conditions during coupling are avoided to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzofuran moiety is known to interact with various biological pathways, potentially affecting signal transduction and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include benzamide derivatives with variations in substituents on the aromatic rings or the amine side chain. Below is a comparative analysis based on the evidence:

Compound Name Key Substituents Synthetic Method (Reagents/Conditions) Reported Bioactivity/Properties Evidence ID
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide (Target) Benzofuran, dimethylsulfamoyl Likely acylation with activated benzoyl chloride Hypothesized spasmolytic/anti-inflammatory activity (inferred) N/A
N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]benzamide 3,4-Dimethoxyphenyl Ortho-acylation with acetic anhydride/PPA Spasmolytic activity (predicted in silico)
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-benzamide derivatives (e.g., 5–8) Methoxy, ethoxy, or propoxy groups at 4-position Standard amide coupling Not explicitly stated; alkoxy groups may modulate solubility
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(triazolyl)benzamide Triazole, dibenzylamino CuI-catalyzed click chemistry Potential kinase inhibition (inferred from triazole moiety)
N-(1-Phenylpropan-2-yl)benzamide Simple phenylpropan-2-yl side chain Tosyl substitution or direct acylation Baseline benzamide properties (e.g., crystallinity)

Key Findings:

Substituent Effects on Bioactivity :

  • The dimethylsulfamoyl group in the target compound likely enhances solubility and receptor affinity compared to alkoxy groups (e.g., methoxy in compounds) due to its strong electron-withdrawing nature .
  • Benzofuran-containing analogs (e.g., the target compound) may exhibit improved metabolic stability over simpler phenylpropan-2-yl derivatives () due to reduced susceptibility to oxidative degradation .

Synthetic Flexibility: The target compound’s synthesis may parallel methods used for N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, where polyphosphoric acid (PPA) facilitates acylation .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research has indicated that compounds with similar structures often exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may have implications for treating neurodegenerative diseases and mood disorders .

Antitumor Activity

Recent studies have evaluated the antitumor potential of benzofuran derivatives, including those structurally related to this compound. The evaluation involved:

  • Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
  • Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.

Findings :

  • Compounds demonstrated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D culture).
  • The presence of specific functional groups influenced the binding affinity to DNA, suggesting a mechanism involving DNA interaction .
CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA5496.2620.46
Compound BHCC8276.4816.00
Compound CNCI-H35810.0025.00

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzofuran have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Testing Method : Broth microdilution testing was conducted according to CLSI guidelines.

Results :

  • Selected compounds exhibited promising antibacterial activity against Escherichia coli and Staphylococcus aureus.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound in models of Parkinson's disease. The results indicated that these compounds could reduce oxidative stress markers and improve behavioral outcomes in animal models .

Case Study 2: Selective MAO Inhibition

Another significant study focused on the selectivity of MAO inhibition by benzofuran derivatives, revealing that certain modifications led to enhanced selectivity for MAO-B over MAO-A, suggesting potential applications in treating depression with fewer side effects associated with non-selective MAO inhibitors .

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